
Strontium hexachlorosilicate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium hexachlorosilicate(2-) is an inorganic compound with the chemical formula Cl6SiSr. It is a strontium salt of hexachlorosilicate, characterized by its unique molecular structure and properties. This compound is known for its applications in various scientific fields due to its distinct chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium hexachlorosilicate(2-) can be synthesized through the reaction of strontium chloride with silicon tetrachloride in an appropriate solvent. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of strontium hexachlorosilicate(2-) involves large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Strontium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert strontium hexachlorosilicate(2-) into lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one or more of its chlorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with strontium hexachlorosilicate(2-) include reducing agents like hydrogen gas and oxidizing agents such as oxygen or chlorine. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving strontium hexachlorosilicate(2-) depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products .
Scientific Research Applications
Strontium hexachlorosilicate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone health and regeneration.
Industry: Strontium hexachlorosilicate(2-) is utilized in the production of advanced materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of strontium hexachlorosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. It can influence cellular processes by modulating the activity of specific enzymes and receptors. The compound’s effects are mediated through its ability to alter the chemical environment and interact with key molecular components .
Comparison with Similar Compounds
Similar Compounds
Strontium chloride: A simpler strontium salt with different reactivity and applications.
Silicon tetrachloride: A related compound used in the synthesis of strontium hexachlorosilicate(2-).
Hexachlorosilicate salts: Other salts of hexachlorosilicate with varying properties and uses
Uniqueness
Strontium hexachlorosilicate(2-) is unique due to its specific molecular structure and the combination of strontium and hexachlorosilicate. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
52139-17-0 |
|---|---|
Molecular Formula |
Cl6SiSr |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
strontium;silicon(4+);hexachloride |
InChI |
InChI=1S/6ClH.Si.Sr/h6*1H;;/q;;;;;;+4;+2/p-6 |
InChI Key |
FGCFJUDIAZHTQI-UHFFFAOYSA-H |
Canonical SMILES |
[Si+4].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



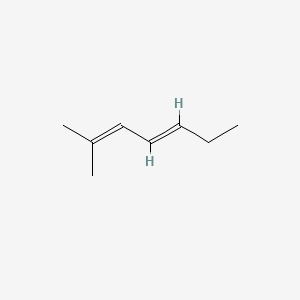
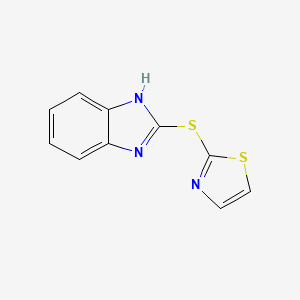
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
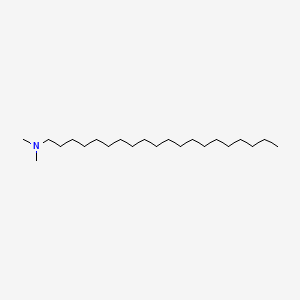

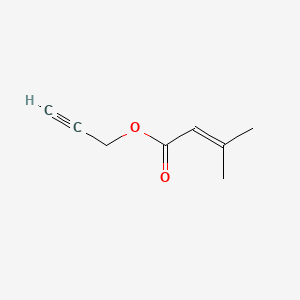

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
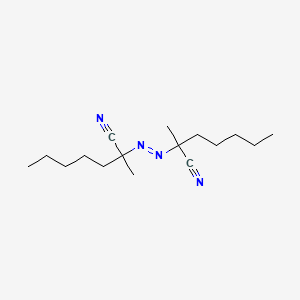
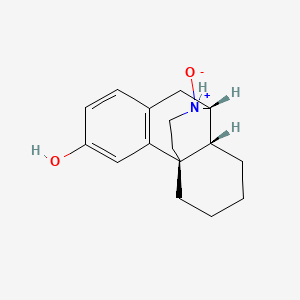
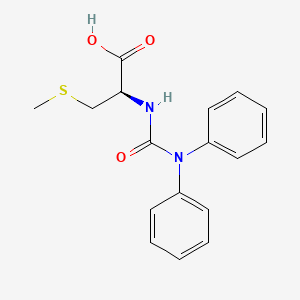
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
